molecular formula C15H17FN2S B7555743 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole

4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole

Cat. No. B7555743
M. Wt: 276.4 g/mol
InChI Key: GVYNCFATVKHYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole involves binding to the DAT protein and inhibiting its function. This results in an increase in dopamine levels in the brain, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole are primarily related to its effects on dopamine levels in the brain. Studies have shown that this compound can increase dopamine release in the striatum, a region of the brain that plays a critical role in motor control and reward processing. This increase in dopamine levels can lead to a range of physiological and behavioral effects, including increased locomotor activity, decreased appetite, and altered reward processing.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole in lab experiments is its selectivity for DAT. This allows researchers to specifically target this protein and investigate its function in greater detail. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully control for these effects when using 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole in their experiments.

Future Directions

There are a number of future directions for research involving 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole. One area of focus is the development of more selective and potent compounds that can be used to investigate the function of DAT and other proteins involved in dopamine regulation. Additionally, there is interest in using this compound as a tool for developing new treatments for neurological disorders such as Parkinson's disease and ADHD. Finally, there is potential for using 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole involves the reaction of 4-fluorobenzaldehyde with methylamine and thioacetamide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the function of the dopamine transporter (DAT). DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and dysfunction of this protein has been implicated in a range of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole has been found to selectively bind to DAT, making it a valuable tool for investigating the function of this protein.

properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c1-10-14(11-2-4-13(16)5-3-11)18-15(19-10)12-6-8-17-9-7-12/h2-5,12,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYNCFATVKHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2CCNCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole

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